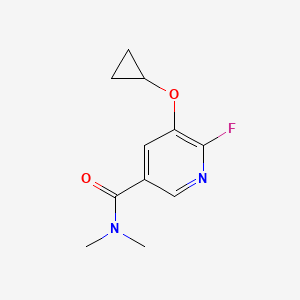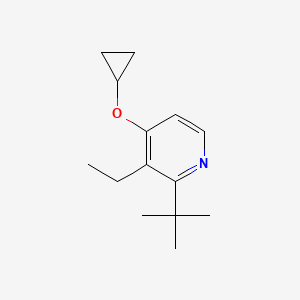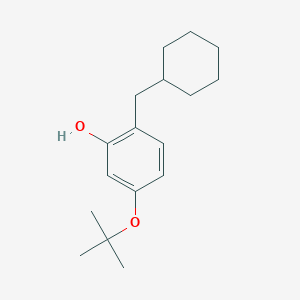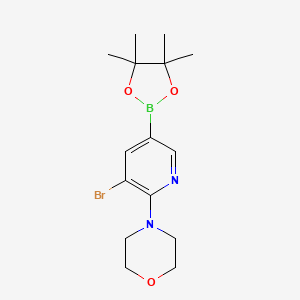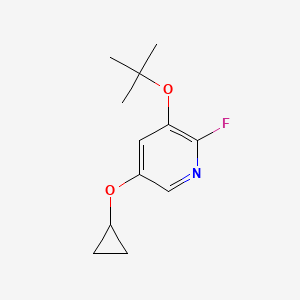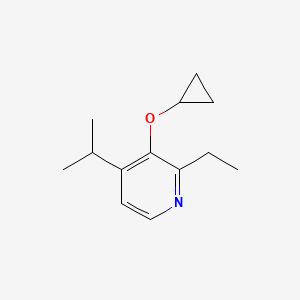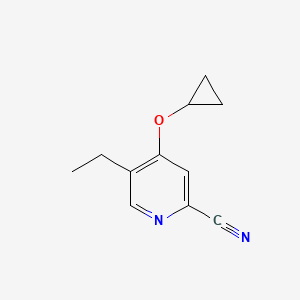
4-Cyclopropoxy-5-ethylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-ethylpicolinonitrile is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a nitrile derivative, characterized by the presence of a cyclopropoxy group and an ethyl group attached to a picolinonitrile core. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethylpicolinonitrile typically involves the reaction of 4-hydroxy-5-ethylpicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-5-ethylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The cyclopropoxy and ethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-ethylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-5-methylpicolinonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Cyclopropoxy-5-isopropylpicolinonitrile: Contains an isopropyl group instead of an ethyl group.
4-Cyclopropoxy-5-phenylpicolinonitrile: Features a phenyl group in place of the ethyl group.
Uniqueness
4-Cyclopropoxy-5-ethylpicolinonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group can enhance the compound’s stability and reactivity, while the ethyl group can influence its solubility and interaction with other molecules .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-ethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-8-7-13-9(6-12)5-11(8)14-10-3-4-10/h5,7,10H,2-4H2,1H3 |
Clé InChI |
BGXCJRDATKXWLB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(N=C1)C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


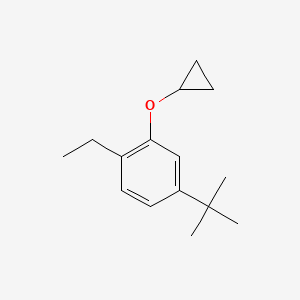



![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

